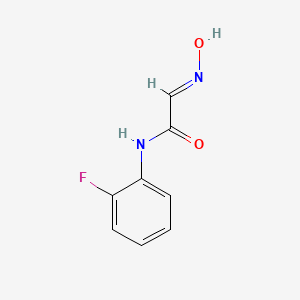

乙酰胺,N-(2-氟苯基)-2-羟基亚氨基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" is a derivative of acetamide with a fluorophenyl group and a hydroxyimino substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related acetamide derivatives, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions or reactions with chlorosilanes. For instance, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane to form silylated derivatives, as described in the synthesis of compound 1 in paper . Similarly, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods suggest that the synthesis of "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" could potentially involve similar strategies, such as the reaction of a fluorophenyl hydroxylamine with an appropriate acetamide precursor.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of acetamide derivatives. For example, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide was elucidated using this method, revealing an intramolecular hydrogen bond and an intermolecular association forming a polymeric network . The crystal structure of other derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, also exhibits intermolecular hydrogen bonds . These findings suggest that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" may also form specific intermolecular interactions, potentially affecting its crystalline properties.

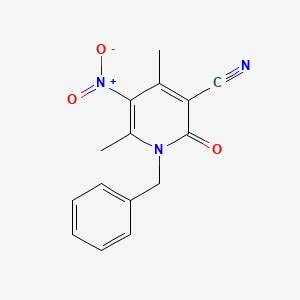

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to a Beckmann-type rearrangement, resulting in unexpected products . This indicates that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" might also be susceptible to similar rearrangements or other reactions depending on the reaction conditions and the nature of the substituents.

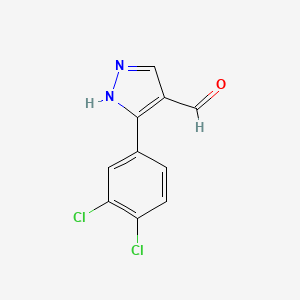

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide shows that hydrogen bonding plays a significant role in the molecular packing . The presence of halogen substituents, such as fluorine, can also affect the properties of the compound, as seen in the case of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . Mass spectrometry studies on 2-hydroxyimino-N-aryl acetamides reveal that these compounds can undergo fragmentation to form various ions, indicating that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" may have similar fragmentation patterns .

科学研究应用

- Scientific Field: Bioorganic & Medicinal Chemistry

- Summary of the Application: The compound “Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-” has been studied for its potential as a potent inhibitor for α-L-fucosidases . This enzyme plays a crucial role in various biological processes, and its inhibition can have significant therapeutic implications.

- Methods of Application or Experimental Procedures: The study involved the addition of an N-phenylacetamide substituent to the C-1 position of 1-deoxyfuconojirimycin (DFJ). A structure-activity relationship study was conducted, which showed that a fluoro group on the phenyl ring greatly increased its potency and selectivity .

- Results or Outcomes: The compound N-(2-fluorophenyl)-2β-DFJ acetamide was found to display very potent and selective inhibition of bovine kidney, rat epididymis, and human lysosome α-L-fucosidases, with IC50 value of 0.012, 0.044, and 0.0079μM respectively . It exhibited about 18-fold stronger effects on human lysosomal α-L-fucosidase than the original DFJ .

属性

IUPAC Name |

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJRKAMDQGMILD-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N/O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(2-fluorophenyl)-2-hydroxyimino- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)